1',2'-Dihydro-6'-hydroxy-3,4'-dimethyl-2'-oxo-5'-[[4-(phenylazo)phenyl]azo]-1,3'-bipyridinium chloride
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Overview
Description
1',2'-Dihydro-6'-hydroxy-3,4'-dimethyl-2'-oxo-5'-[[4-(phenylazo)phenyl]azo]-1,3'-bipyridinium chloride is a fascinating compound with a complex molecular structure. It features bipyridinium as its core, decorated with multiple functional groups including hydroxyl, oxo, and azo linkages. This compound stands out due to its unique chemical and physical properties, which makes it suitable for a variety of applications in scientific research, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1',2'-Dihydro-6'-hydroxy-3,4'-dimethyl-2'-oxo-5'-[[4-(phenylazo)phenyl]azo]-1,3'-bipyridinium chloride typically involves multiple steps. Initially, the bipyridinium core is synthesized through a coupling reaction between appropriate pyridine derivatives. The azo group can be introduced via a diazotization reaction of the phenylamine precursors, followed by coupling with another phenylamine under acidic conditions. The hydroxyl and oxo groups are added in subsequent steps using selective oxidation and hydroxylation reactions. Each reaction step must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may require optimization of reaction conditions, such as temperature, pH, and reaction time, to scale up from laboratory synthesis. High-pressure reactors and continuous flow systems might be utilized to improve the efficiency and consistency of the process. Purification is often achieved through crystallization or chromatography.
Chemical Reactions Analysis
1',2'-Dihydro-6'-hydroxy-3,4'-dimethyl-2'-oxo-5'-[[4-(phenylazo)phenyl]azo]-1,3'-bipyridinium chloride is reactive due to the presence of multiple functional groups.
Types of Reactions
Oxidation and Reduction: The compound can undergo redox reactions, particularly at the azo and hydroxyl groups. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution: The bipyridinium core allows for nucleophilic substitution, which can be facilitated under alkaline conditions.
Addition: Addition reactions can occur at the double bonds of the azo groups, often in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkali metals, halides, amines.
Addition: Electrophiles like bromine, nucleophiles like thiols.
Major Products Formed
The reactions typically result in the modification of the phenyl and pyridinium rings, producing derivatives with varied electronic and steric properties.
Scientific Research Applications
1',2'-Dihydro-6'-hydroxy-3,4'-dimethyl-2'-oxo-5'-[[4-(phenylazo)phenyl]azo]-1,3'-bipyridinium chloride is utilized in multiple fields due to its versatile chemistry.
Chemistry: It serves as a building block in organic synthesis for creating more complex molecules. Biology: Its interaction with biological molecules makes it useful in studying enzyme mechanisms and binding studies. Medicine:Industry: Used in the manufacture of dyes and pigments due to its vivid coloration.
Mechanism of Action
The compound's effects are mediated through its ability to participate in various chemical reactions, altering the molecular landscape within a given system. It interacts with molecular targets such as enzymes, where the azo and bipyridinium groups may act as inhibitors or modulators. The hydroxyl and oxo groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Compared to other azo compounds, 1',2'-Dihydro-6'-hydroxy-3,4'-dimethyl-2'-oxo-5'-[[4-(phenylazo)phenyl]azo]-1,3'-bipyridinium chloride is unique due to its dual pyridinium structure which enhances its chemical stability and reactivity. Similar compounds include:
Azo dyes: Generally used for their coloration properties but with simpler structures.
Bipyridinium derivatives: Known for their roles in redox chemistry and as ligands in coordination chemistry.
Properties
CAS No. |
75199-20-1 |
---|---|
Molecular Formula |
C24H22Cl2N6O2 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(5Z)-4-methyl-3-(3-methylpyridin-1-ium-1-yl)-5-[(4-phenyldiazenylphenyl)hydrazinylidene]pyridin-1-ium-2,6-dione;dichloride |
InChI |
InChI=1S/C24H20N6O2.2ClH/c1-16-7-6-14-30(15-16)22-17(2)21(23(31)25-24(22)32)29-28-20-12-10-19(11-13-20)27-26-18-8-4-3-5-9-18;;/h3-15H,1-2H3,(H-,25,26,28,31,32);2*1H |
InChI Key |
YFDDDHSGJRONOY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C[N+](=CC=C1)C2=C(/C(=N/NC3=CC=C(C=C3)N=NC4=CC=CC=C4)/C(=O)[NH2+]C2=O)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1=C[N+](=CC=C1)C2=C(C(=NNC3=CC=C(C=C3)N=NC4=CC=CC=C4)C(=O)[NH2+]C2=O)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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